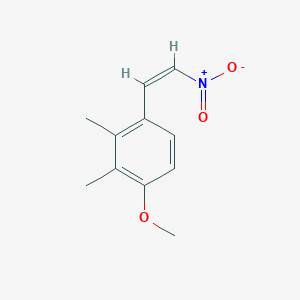
4-Methoxy-2,3-dimethyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3-dimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO3 It is a derivative of beta-nitrostyrene, characterized by the presence of methoxy and dimethyl groups on the aromatic ring
Preparation Methods
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde derivatives react with nitromethane in the presence of a base such as ammonium acetate. The reaction typically occurs at elevated temperatures (70-80°C) and requires several hours to complete . Another method involves the direct nitration of styrene derivatives using nitric oxide . Industrial production methods often optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Methoxy-2,3-dimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically convert the nitro group to an amine group, often using reagents like lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various bases for the Henry reaction. Major products formed from these reactions include nitro compounds, amines, and substituted aromatic compounds .
Scientific Research Applications
4-Methoxy-2,3-dimethyl-beta-nitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in pi-stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Trans-beta-nitrostyrene: Lacks the methoxy and dimethyl groups, making it less sterically hindered.
3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group, which can affect its reactivity and biological activity.
4-Methoxy-beta-nitrostyrene: Similar but lacks the dimethyl groups, affecting its steric and electronic properties .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6- |
InChI Key |
SSYIRPOXKRYQFR-SREVYHEPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















